molecular formula C21H25FN2O3S B3538460 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide

Cat. No.: B3538460
M. Wt: 404.5 g/mol
InChI Key: MCNBKNOFBAUHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino moiety, and a cycloheptylacetamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and fluoroanilino intermediates. One common method involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. This reaction forms the N-(benzenesulfonyl)-2-fluoroaniline intermediate. Subsequently, this intermediate is reacted with N-cycloheptylacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization, chromatography, and distillation are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroanilino moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The fluoroanilino moiety may enhance the compound’s binding affinity to certain biological targets, while the cycloheptylacetamide structure can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.

    N-(benzenesulfonyl)-N-fluorobenzenesulfonamide: Another reagent with similar properties but different reactivity and solubility.

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c22-19-14-8-9-15-20(19)24(28(26,27)18-12-6-3-7-13-18)16-21(25)23-17-10-4-1-2-5-11-17/h3,6-9,12-15,17H,1-2,4-5,10-11,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNBKNOFBAUHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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